methyl 6-(1,3-diphenyl-1H-pyrazol-4-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
Methyl 6-(1,3-diphenyl-1H-pyrazol-4-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex heterocyclic compound. It features a pyrazole ring, a pyrimidothiazine core, and a carboxylate ester group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(1,3-diphenyl-1H-pyrazol-4-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step reactions. The starting materials often include 1,3-diphenyl-1H-pyrazole and various substituted thiazines. Key steps may involve:
Formation of the pyrazole ring: This can be achieved through the reaction of phenylhydrazine with diketones.
Construction of the pyrimidothiazine core: This involves cyclization reactions using appropriate thiazine precursors.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the thiazine core.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl rings and the pyrazole ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It may exhibit anti-inflammatory, anticancer, or antimicrobial activities.
Biological Research: Used as a probe to study enzyme interactions or cellular pathways.
Industrial Applications: Potential use in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The compound’s mechanism of action would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The pyrazole and thiazine rings may play a crucial role in binding to the active sites of proteins, thereby influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-diphenyl-1H-pyrazole derivatives: Known for their biological activities.
Pyrimidothiazine derivatives: Studied for their medicinal properties.
Uniqueness
Methyl 6-(1,3-diphenyl-1H-pyrazol-4-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
The compound methyl 6-(1,3-diphenyl-1H-pyrazol-4-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate represents a class of heterocyclic compounds with significant biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of diverse literature.
Chemical Structure and Properties
Molecular Formula: C23H22N4O2
Molecular Weight: 458.5 g/mol
The compound features a complex structure that includes a pyrimidine core fused with a thiazine ring and substituted with a diphenylpyrazole moiety. This unique arrangement is believed to contribute to its diverse biological activities.
Anticancer Activity
Research indicates that compounds containing pyrazole and pyrimidine derivatives exhibit notable anticancer properties. For instance:
- Cell Line Studies : The compound has shown cytotoxic effects against various cancer cell lines, including HCT116 and A549. In studies, it was observed that modifications in substituents significantly affect the selectivity and potency against these cell lines .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against several bacterial strains:
- In Vitro Studies : Using the agar well diffusion method, the compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 0.58 µM | |
Escherichia coli | 1.10 µM | |
Bacillus subtilis | 0.58 µM |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is also noteworthy. It has been reported to inhibit pro-inflammatory cytokines in vitro, suggesting its use in treating inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound has been shown to increase the levels of caspase proteins in treated cancer cells, indicating its role in promoting apoptosis .
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it induces oxidative stress in cancer cells, leading to cell death.
Case Studies
A recent study evaluated the efficacy of this compound in combination with standard chemotherapy agents:
Properties
Molecular Formula |
C25H22N4O3S |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
methyl 6-(1,3-diphenylpyrazol-4-yl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C25H22N4O3S/c1-16-21(24(31)32-2)23(29-20(30)13-14-33-25(29)26-16)19-15-28(18-11-7-4-8-12-18)27-22(19)17-9-5-3-6-10-17/h3-12,15,23H,13-14H2,1-2H3 |
InChI Key |
KFYRUBGIIJBCJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)C(=O)OC |
Origin of Product |
United States |
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